4-Aminophenyl 2,4-dichlorobenzoate
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Overview
Description
4-Aminophenyl 2,4-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an aminophenyl group and two chlorine atoms attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 2,4-dichlorobenzoate typically involves the esterification of 4-aminophenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoate ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aminophenyl group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding aniline derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-aminophenol and 2,4-dichlorobenzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the aminophenyl group.
Reduction: Aniline derivatives.
Hydrolysis: 4-Aminophenol and 2,4-dichlorobenzoic acid.
Scientific Research Applications
4-Aminophenyl 2,4-dichlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of polymers and resins with specific properties, such as enhanced thermal stability and resistance to degradation.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Aminophenyl 2,4-dichlorobenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with cellular targets to exert its antimicrobial or anticancer effects. The molecular targets and pathways involved can vary, but common mechanisms include disruption of cell membrane integrity, inhibition of DNA synthesis, and interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl benzoate: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
2,4-Dichlorobenzoic acid: Lacks the aminophenyl group, which may limit its applications in medicinal chemistry.
4-Aminophenyl 4-chlorobenzoate: Contains only one chlorine atom, which may influence its chemical properties and reactivity.
Uniqueness
4-Aminophenyl 2,4-dichlorobenzoate is unique due to the presence of both the aminophenyl group and two chlorine atoms on the benzoate ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4-aminophenyl) 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-1-6-11(12(15)7-8)13(17)18-10-4-2-9(16)3-5-10/h1-7H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEOJYVGIRHXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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